6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide
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Overview
Description
6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperazine ring, and multiple halogen substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and functional group transformations. One common approach is to start with a quinoline derivative, which undergoes chlorination to introduce the chloro substituent. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves coupling the piperazine derivative with a fluorophenoxy compound under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen substituents or to convert the carboxamide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of a halogen atom with a nucleophile can introduce a new functional group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H23Cl2FN4O3 |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C23H23Cl2FN4O3/c24-16-2-6-21-15(11-16)1-5-22(27-21)23(32)28-30-9-7-29(8-10-30)13-17(31)14-33-18-3-4-19(25)20(26)12-18/h1-6,11-12,17,31H,7-10,13-14H2,(H,28,32)/t17-/m1/s1 |
InChI Key |
OOHNNNJXHAZGCG-QGZVFWFLSA-N |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC(=C(C=C2)Cl)F)O)NC(=O)C3=NC4=C(C=C3)C=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=C(C=C2)Cl)F)O)NC(=O)C3=NC4=C(C=C3)C=C(C=C4)Cl |
Origin of Product |
United States |
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